molecular formula C17H17NO B1236028 11-Hydroxyaporphine

11-Hydroxyaporphine

Cat. No.: B1236028
M. Wt: 251.32 g/mol
InChI Key: PCGXWSCASZVBJT-UHFFFAOYSA-N
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Description

®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds that are widely found in nature and have significant applications in medicinal and synthetic organic chemistry . This specific compound is characterized by its unique structure, which includes a methyl group and a hydroxyl group attached to a dibenzoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

Chemical Reactions Analysis

Types of Reactions

®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of ®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C17H17NO/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13/h2-7,14,19H,8-10H2,1H3

InChI Key

PCGXWSCASZVBJT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O

Synonyms

11-hydroxyaporphine

Origin of Product

United States

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